molecular formula C17H11Cl2NO2 B12879523 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 920278-18-8

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B12879523
CAS No.: 920278-18-8
M. Wt: 332.2 g/mol
InChI Key: KERDUWJAFCRAFR-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the quinoline-4-carboxylic acid family, a scaffold of significant interest in medicinal chemistry due to its potential as a core structure for enzyme inhibition . The quinoline-4-carboxylic acid pharmacophore is a key feature in the design of novel inhibitors for targets such as Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH) . In HDAC inhibitor research, this core structure can serve as part of the cap moiety that interacts with the hydrophobic region at the entrance of the enzyme's active site, contributing to inhibitor potency and selectivity . In the context of DHODH inhibition—a target in oncology, immunology, and virology—the carboxylic acid group is essential for forming a critical salt bridge with an arginine residue (R136) in the enzyme's active site . The specific chloro and methyl substitutions on the quinoline ring system are typically explored to fine-tune the compound's electronic properties, lipophilicity, and binding interactions to optimize potency and physicochemical properties . The synthesis of such compounds often employs classic methods like the Pfitzinger reaction of substituted isatins . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

920278-18-8

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H11Cl2NO2/c1-9-6-12-13(17(21)22)7-15(20-16(12)8-14(9)19)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)

InChI Key

KERDUWJAFCRAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves the condensation of 2-chlorobenzoic acid with para-substituted anilines, followed by cyclization and further functionalization . The reaction conditions often include the use of catalysts and solvents such as ethanol or dichloromethane, with reactions carried out under reflux or microwave irradiation to enhance yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid exhibit strong antibacterial and antifungal properties. These compounds inhibit nucleic acid synthesis, which is crucial for the growth of pathogens. A study reported that modifications to the quinoline structure can enhance antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies demonstrated that certain derivatives induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves cell cycle arrest and modulation of signaling pathways, with some derivatives exhibiting IC50 values below 0.5 µM against specific cancer types .

CompoundCell Line TestedIC50 Value (µM)Mechanism
Derivative AMCF-7 (Breast Cancer)0.320Inhibition of proliferation
Derivative BA549 (Lung Cancer)0.450Cell cycle arrest

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as substitution and coupling reactions, allows chemists to create more complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

Key Reactions:

  • Substitution Reactions: The chloro groups can be replaced by nucleophiles, enabling the creation of diverse derivatives.
  • Oxidation/Reduction: Modifications to the quinoline core can yield derivatives with altered electronic properties.
  • Coupling Reactions: Utilization of palladium or copper catalysts to form more complex structures.

Biological Research

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Studies have shown that the specific substitution pattern influences binding affinity and specificity, making it a candidate for further investigation in biological systems .

Mechanism of Action:
The compound's mechanism involves interaction with molecular targets such as enzymes and receptors, which are critical for its biological activity. The presence of chloro and methyl substitutions enhances its binding properties compared to similar compounds .

Material Science

In addition to its biological applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties can enhance the performance of materials used in various industrial applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells, leading to cell death . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Evidence Source
7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid Cl (7), 4-Cl-Ph (2), Me (6) C₁₇H₁₁Cl₂NO₂ 340.18 (calc.) Enhanced hydrophobicity; potential kinase inhibition -
7-Chloroquinoline-4-carboxylic acid Cl (7) C₁₀H₆ClNO₂ 207.61 Simpler analog; foundational scaffold for derivatization
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid Furan-2-yl (2), Me (6) C₂₁H₁₄ClNO₃ 363.80 Furan moiety may improve π-π stacking; solubility modulator
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid F (6), Me (3), biphenyl (2) C₂₃H₁₆FNO₂ 381.38 Fluorine enhances metabolic stability; biphenyl increases lipophilicity
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid Cl (6), CF₃-Ph-furan (2) C₂₁H₁₁ClF₃NO₃ 417.77 Trifluoromethyl group improves bioavailability; antiviral potential

Substituent Effects on Bioactivity

  • Chlorine vs. Fluorine () offers metabolic resistance and improved membrane permeability .
  • Aromatic Substituents : The 4-chlorophenyl group (target compound) vs. trifluoromethylphenyl-furan () alters steric and electronic interactions. Furan rings () may facilitate hydrogen bonding with target proteins .
  • Methyl Groups : Methyl at position 6 (target compound) or 3 () modulates steric hindrance and logP values, influencing solubility and pharmacokinetics .

Biological Activity

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₁Cl₂NO₂
  • Molecular Weight : Approximately 332.18 g/mol
  • Structure : The compound features a chloro-substituted phenyl group and a carboxylic acid functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Enzyme Inhibition

The mechanism of action involves the inhibition of specific enzymes that are crucial for cellular metabolism. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding.

Enzyme Target Inhibition Type IC50 Value
Cyclooxygenase (COX)Competitive50 µM
Protein Kinase B (AKT)Non-competitive30 µM

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various molecular targets. The presence of chlorine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. It serves as an intermediate in the synthesis of novel pharmaceuticals aimed at treating infections and cancer.

Synthesis Routes

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common route includes:

  • Condensation Reaction : Between appropriate aldehydes and amines.
  • Cyclization : To form the quinoline structure.
  • Carboxylation : To introduce the carboxylic acid group.

Q & A

Q. How do substituent variations impact the compound’s photophysical properties?

  • UV-Vis : The chloro substituent at C-7 induces a bathochromic shift (λ_max = 320 nm vs. 295 nm for non-chlorinated analogs). TD-DFT calculations align with experimental data (error < 5 nm) .
  • Fluorescence : Quenching occurs in polar solvents (Φ_fl = 0.02 in water vs. 0.15 in toluene) due to enhanced intersystem crossing .

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